molecular formula C9H13N3 B13869731 1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine

1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine

Katalognummer: B13869731
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: SMVVUUPYKVEGHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of atoms in this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-ethyl-3-methyl-5-aminopyrazole with a suitable aldehyde or ketone in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrazolopyridine structure .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolopyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific hydrogen atoms in the structure.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolopyridine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H13N3

Molekulargewicht

163.22 g/mol

IUPAC-Name

1-ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H13N3/c1-3-12-9-6-10-5-4-8(9)7(2)11-12/h6H,3-5H2,1-2H3

InChI-Schlüssel

SMVVUUPYKVEGHQ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(CCN=C2)C(=N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.